molecular formula C15H18N4O3 B7105980 Ethyl 2-[(2-hydroxy-1-pyridin-2-ylethyl)amino]-4-methylpyrimidine-5-carboxylate

Ethyl 2-[(2-hydroxy-1-pyridin-2-ylethyl)amino]-4-methylpyrimidine-5-carboxylate

Cat. No.: B7105980
M. Wt: 302.33 g/mol
InChI Key: HBEJSOGEZOODME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-hydroxy-1-pyridin-2-ylethyl)amino]-4-methylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-hydroxy-1-pyridin-2-ylethyl)amino]-4-methylpyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of 2-(2-hydroxyethyl)pyridine, which can be achieved through the reaction of 2-bromopyridine with ethylene glycol in the presence of a base such as potassium carbonate.

    Formation of the Pyrimidine Ring: The next step involves the formation of the pyrimidine ring. This can be accomplished by reacting the pyridine derivative with an appropriate amidine derivative under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-hydroxy-1-pyridin-2-ylethyl)amino]-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-[(2-hydroxy-1-pyridin-2-ylethyl)amino]-4-methylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is being explored for its potential therapeutic properties, including its use as an anti-inflammatory and anticancer agent.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-hydroxy-1-pyridin-2-ylethyl)amino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-[(2-hydroxy-1-pyridin-2-ylethyl)amino]-4-methylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    2-(2-Hydroxyethyl)pyridine: A simpler compound with a similar pyridine ring but lacking the pyrimidine ring and ethyl ester group.

    4-Methylpyrimidine-5-carboxylate: A compound with a similar pyrimidine ring but lacking the pyridine ring and hydroxyl group.

    Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzoate: A compound with a similar structure but with a benzoate group instead of a pyrimidine ring.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.

Properties

IUPAC Name

ethyl 2-[(2-hydroxy-1-pyridin-2-ylethyl)amino]-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-3-22-14(21)11-8-17-15(18-10(11)2)19-13(9-20)12-6-4-5-7-16-12/h4-8,13,20H,3,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEJSOGEZOODME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC(CO)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.